1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15058290
InChI: InChI=1S/C23H22N4O5/c1-2-3-6-11-26-22(28)16-7-4-5-8-17(16)27(23(26)29)13-20-24-21(25-32-20)15-9-10-18-19(12-15)31-14-30-18/h4-5,7-10,12H,2-3,6,11,13-14H2,1H3
SMILES:
Molecular Formula: C23H22N4O5
Molecular Weight: 434.4 g/mol

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15058290

Molecular Formula: C23H22N4O5

Molecular Weight: 434.4 g/mol

* For research use only. Not for human or veterinary use.

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione -

Specification

Molecular Formula C23H22N4O5
Molecular Weight 434.4 g/mol
IUPAC Name 1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione
Standard InChI InChI=1S/C23H22N4O5/c1-2-3-6-11-26-22(28)16-7-4-5-8-17(16)27(23(26)29)13-20-24-21(25-32-20)15-9-10-18-19(12-15)31-14-30-18/h4-5,7-10,12H,2-3,6,11,13-14H2,1H3
Standard InChI Key IDZFWPCACVMJBJ-UHFFFAOYSA-N
Canonical SMILES CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5

Introduction

The compound 1-((3-(benzo[d] dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that combines several pharmacologically active moieties, including the quinazoline and oxadiazole rings, with a benzo[d] dioxol group. This combination suggests potential biological activities, such as antimicrobial or anticancer properties, given the known activities of similar compounds.

Synthesis and Preparation

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazoline core, attachment of the pentyl group, synthesis of the oxadiazole ring, and incorporation of the benzo[d] dioxol moiety. Common methods might include condensation reactions for forming the quinazoline and oxadiazole rings, and alkylation reactions for attaching the pentyl group.

Biological Activity

Compounds with similar structures have shown a range of biological activities:

  • Antimicrobial Activity: Oxadiazoles have been reported to exhibit antimicrobial properties against various bacteria and fungi .

  • Anticancer Activity: Quinazoline derivatives have been explored for their anticancer potential, often targeting pathways involved in cell proliferation .

Research Findings

While specific research findings on 1-((3-(benzo[d] dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione are not available, related compounds suggest potential applications in medicine:

Compound ComponentPotential Biological Activity
QuinazolineAnticancer, Antimicrobial
OxadiazoleAntimicrobial, Antifungal
Benzo[d] dioxolVarious pharmacological effects

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